molecular formula C12H12N2O2S B3821203 2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide

2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide

Cat. No. B3821203
M. Wt: 248.30 g/mol
InChI Key: RUOHRUCPPLYRBA-UHFFFAOYSA-N
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Description

The compound “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” is likely to be a derivative of thiazole, a type of heterocyclic compound . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The molecular structure of “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” would include this thiazole ring, along with methoxy and phenyl groups attached to it. The exact structure would depend on the positions of these groups on the thiazole ring.


Chemical Reactions Analysis

The chemical reactions involving “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” would depend on its specific structure and the conditions under which the reactions are carried out. Thiazole derivatives can undergo a variety of reactions, including nucleophilic and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” would depend on its specific structure. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” would depend on its specific biological activity. Thiazole derivatives have been found to have a wide range of biological activities, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” would depend on its specific structure and properties. Some thiazole derivatives have been classified as Acute Tox. 3 Oral, indicating that they can be toxic if swallowed .

Future Directions

The future directions for research on “2-methoxy-2-phenyl-N-1,3-thiazol-2-ylacetamide” would likely involve further exploration of its biological activities and potential applications. Thiazole derivatives have been found to have a wide range of biological activities, and there is ongoing interest in developing new thiazole-based compounds with potent biological activities .

properties

IUPAC Name

2-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10(9-5-3-2-4-6-9)11(15)14-12-13-7-8-17-12/h2-8,10H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOHRUCPPLYRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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